molecular formula C10H9ClFNO B7460419 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide

2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide

Cat. No. B7460419
M. Wt: 213.63 g/mol
InChI Key: ACXATIRYPKCNLX-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide, also known as CF3, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule that has shown promise in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and cancer growth. Specifically, 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has also been shown to reduce the production of inflammatory mediators in vitro and in animal models of inflammation. In addition, 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide is that it is a small molecule that can be easily synthesized and modified. This makes it a useful tool for studying the mechanisms of inflammation and cancer growth. Additionally, 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
One limitation of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs. Additionally, 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are many potential future directions for the study of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide. One area of interest is the development of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide as a therapeutic agent for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide and its potential side effects and interactions with other drugs. Finally, the development of new synthetic methods for 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide and its derivatives could lead to the discovery of new and more potent therapeutic agents.

Synthesis Methods

The synthesis of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide involves the reaction of 2-chloro-4-fluoroaniline with propargyl bromide in the presence of a palladium catalyst. The resulting product is then treated with oxalyl chloride and dimethylformamide to yield 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide. This method has been optimized to produce high yields of 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide with good purity.

Scientific Research Applications

2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and lung cancer.

properties

IUPAC Name

2-chloro-4-fluoro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11/h2-4,6H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXATIRYPKCNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-(prop-2-en-1-yl)benzamide

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